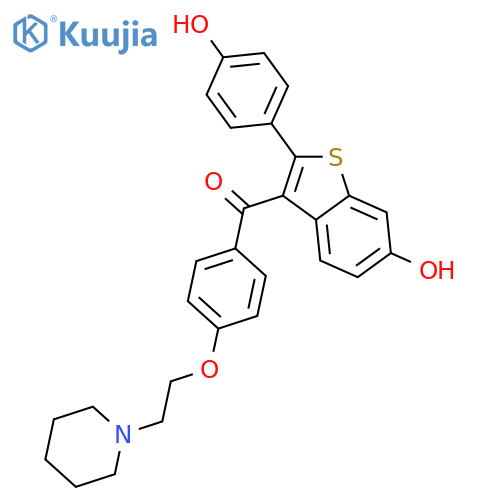

Synthesis of raloxifene hydrochloride

,

Shenyang Yaoke Daxue Xuebao,

2003,

20(2),

111-113